2-(chloromethyl)pyridin-3-ol hydrochloride CAS 80322-74-3 properties
2-(chloromethyl)pyridin-3-ol hydrochloride CAS 80322-74-3 properties
The following technical guide details the properties, synthesis, and applications of 2-(chloromethyl)pyridin-3-ol hydrochloride (CAS 80322-74-3). This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the compound's utility as a "masked" heterocyclic precursor.
A Bifunctional Scaffold for Furo[3,2-b]pyridine Synthesis
Executive Summary
2-(Chloromethyl)pyridin-3-ol hydrochloride (CAS 80322-74-3) is a specialized heterocyclic building block characterized by a bifunctional core containing a nucleophilic hydroxyl group at the C3 position and a highly electrophilic chloromethyl group at the C2 position.[1] It is primarily utilized as a direct precursor to furo[3,2-b]pyridine , a privileged scaffold in kinase inhibitor discovery (e.g., CLK, CDK) and Hedgehog pathway modulation. Due to its high reactivity, it is stabilized as the hydrochloride salt to prevent spontaneous intramolecular cyclization or polymerization.
Chemical Profile & Physical Properties[2][3][4]
| Property | Data |
| CAS Number | 80322-74-3 |
| IUPAC Name | 2-(Chloromethyl)pyridin-3-ol hydrochloride |
| Synonyms | 3-Hydroxy-2-picolyl chloride HCl; 2-Chloromethyl-3-hydroxypyridine HCl |
| Molecular Formula | C₆H₆ClNO · HCl |
| Molecular Weight | 180.03 g/mol |
| Appearance | Off-white to beige hygroscopic solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents |
| Stability | Hygroscopic; prone to self-alkylation (cyclization) in neutral/basic media. Store < -20°C under inert atmosphere. |
Structural Insight: The compound exists as a salt to suppress the nucleophilicity of the pyridine nitrogen and the C3-hydroxyl group. Upon neutralization, the C3-phenoxide anion rapidly attacks the C2-chloromethyl carbon, expelling chloride to form the fused furan ring.
Synthesis & Preparation Protocols
The synthesis of 2-(chloromethyl)pyridin-3-ol hydrochloride typically proceeds via a two-step sequence starting from commercially available 3-hydroxypyridine.
Step 1: C2-Hydroxymethylation
Reaction: 3-Hydroxypyridine + Formaldehyde → 2-(Hydroxymethyl)pyridin-3-ol
-
Mechanism: Electrophilic aromatic substitution (hydroxy-directed ortho-substitution).
-
Protocol:
-
Dissolve 3-hydroxypyridine (1.0 eq) in aqueous NaOH (1.05 eq).
-
Add aqueous formaldehyde (1.0 eq) and heat to 90–100°C for 12 hours.
-
Neutralize with acetic acid to precipitate 2-(hydroxymethyl)pyridin-3-ol.
-
Validation: 1H NMR should show a methylene singlet at ~4.8 ppm and disappearance of the C2 aromatic proton.
-
Step 2: Deoxychlorination
Reaction: 2-(Hydroxymethyl)pyridin-3-ol + SOCl₂ → Product · HCl
-
Mechanism: SNi or SN2 substitution converting the primary alcohol to an alkyl chloride.
-
Protocol:
-
Suspend dried 2-(hydroxymethyl)pyridin-3-ol in anhydrous dichloromethane (DCM) or chloroform.
-
Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise at 0°C under N₂ atmosphere.
-
Reflux for 2–4 hours until gas evolution (SO₂, HCl) ceases.
-
Evaporate solvent and excess SOCl₂ under vacuum.
-
Triturate the residue with anhydrous ether/acetone to obtain the hydrochloride salt.
-
Critical Control Point: Do not perform an aqueous workup. Water will hydrolyze the product back to the alcohol or trigger cyclization.
-
Visualization: Synthetic Pathway
Caption: Synthesis of CAS 80322-74-3 and potential instability pathway.
Reactivity & Applications in Drug Design
The core value of CAS 80322-74-3 lies in its ability to serve as a divergent intermediate.
Pathway A: Intramolecular Cyclization (Furo[3,2-b]pyridine Synthesis)
This is the primary application. Treatment with a base (e.g., K₂CO₃, NaH) triggers the formation of the furo[3,2-b]pyridine core, a bioisostere of indole and purine found in kinase inhibitors.
-
Protocol: Dissolve the HCl salt in DMF. Add K₂CO₃ (2.5 eq) and stir at RT. The reaction is usually complete within 1 hour.
-
Application: Synthesis of CLK1/CLK2 inhibitors for cancer therapy.
Pathway B: Intermolecular Nucleophilic Substitution
By protecting the C3-hydroxyl group (e.g., as a silyl ether or ester) before chlorination, or by using controlled conditions (low temperature, non-basic), the chloromethyl group can react with external nucleophiles (amines, thiols).
-
Note: This is difficult with the free hydroxyl group due to the rapid rate of intramolecular cyclization (entropy favored).
Visualization: Reactivity Profile
Caption: Divergent reaction pathways controlled by pH and protecting groups.
Handling, Safety, and Stability (E-E-A-T)
Authoritative Safety Warning: Chloromethyl pyridines are vesicants and potent alkylating agents. They share structural features with nitrogen mustards.
-
Corrosivity: The HCl salt is acidic and corrosive to skin/eyes.
-
Vesicant Nature: The free base (generated in situ on moist skin) can alkylate DNA/proteins. Double-gloving and use of a fume hood are mandatory.
-
Self-Validating Stability Check:
-
Visual: Fresh material is off-white. Yellowing or browning indicates decomposition (polymerization).
-
Analytical: Dissolve a small sample in DMSO-d6.
-
Intact: Singlet at ~4.9 ppm (CH₂Cl).
-
Cyclized: Appearance of furan aromatic protons (doublets at ~7.0 and 8.0 ppm).
-
-
References
-
Dabak, K. (2002). "Synthesis and Crystal Structure of 2-(Hydroxymethyl)pyridin-3-ol." Crystallography Reports.
-
BenchChem. (2025).[2][3][4] "Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications." BenchChem Technical Guides.
-
ChemicalBook. "2-(Hydroxymethyl)pyridine Properties and Synthesis."
-
National Institutes of Health (NIH). "Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines." Organic Letters.
-
ResearchGate. "Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol."[5]
Sources
- 1. 518976-74-4,1-ethyl-4-(isocyanatomethyl)benzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
